molecular formula C9H13Cl2N5O3 B2413573 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride CAS No. 1431964-65-6

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride

Cat. No.: B2413573
CAS No.: 1431964-65-6
M. Wt: 310.14
InChI Key: WFNALBSBMAAFQV-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with piperazine in the presence of an acetylating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O3.ClH/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13;/h5,11H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNALBSBMAAFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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